Para-Bromo Isomer: Divergent Steric and Electronic Profiles
The ortho-bromo target compound and its para-bromo isomer (CAS 951917-39-8) share an identical molecular formula and computed physicochemical properties, including an XLogP3-AA of 1.5, TPSA of 29.3 Ų, and molecular weight of 243.14 g/mol [1][2]. However, the ortho configuration introduces steric hindrance and an ortho-directing effect, which can alter cross-coupling rates. While no direct kinetic comparison was found, the class-level inference is that ortho-aryl bromides generally exhibit slower oxidative addition but can lead to different regioselective outcomes in subsequent functionalization steps. This makes the target compound a critical scaffold for projects requiring ortho-functionalized products, where the para isomer would be synthetically unusable.
| Evidence Dimension | Physicochemical properties and synthetic utility |
|---|---|
| Target Compound Data | XLogP3 = 1.5; Bromine at ortho position |
| Comparator Or Baseline | 1-(4-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine; XLogP3 = 1.5; Bromine at para position |
| Quantified Difference | No difference in computed bulk properties; differentiation is in spatial and electronic properties of the aryl bromide |
| Conditions | Computed properties from PubChem; synthetic utility inferred from well-established principles of organometallic chemistry |
Why This Matters
A project aiming to synthesize a molecule with a specific ortho-substitution pattern cannot use the para isomer, making the target compound the only viable choice despite identical bulk properties.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 24690808, 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine. Retrieved April 25, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 16793203, 1-(4-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine. Retrieved April 25, 2026. View Source
